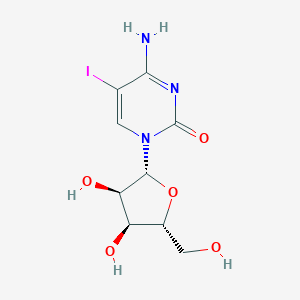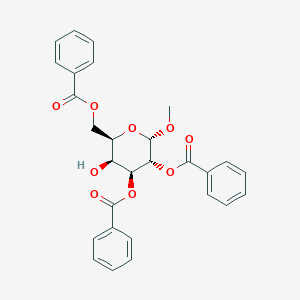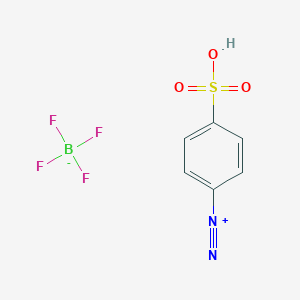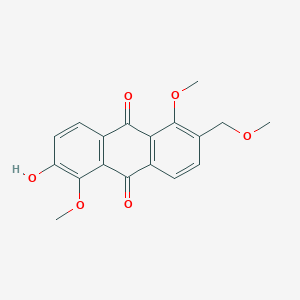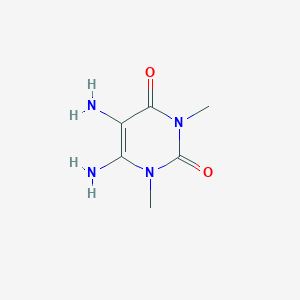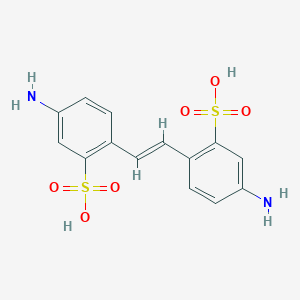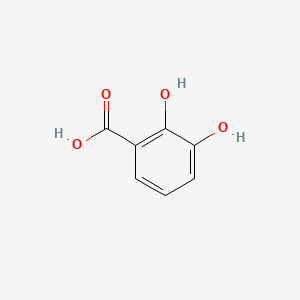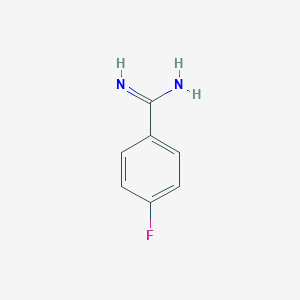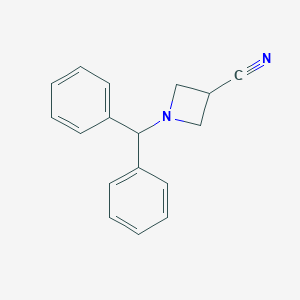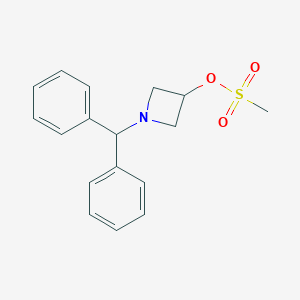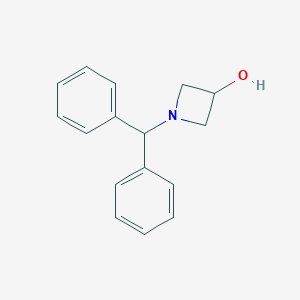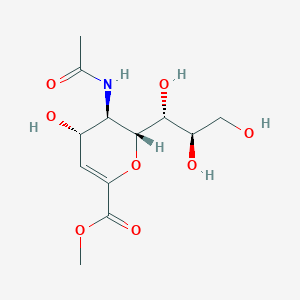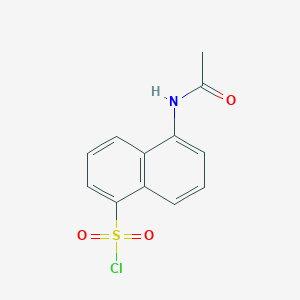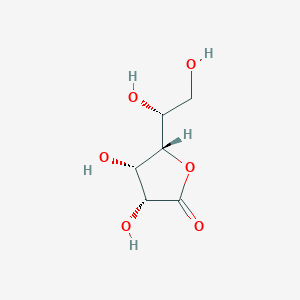
D-Gulono-1,4-lactone
Overview
Description
D-Gulono-1,4-lactone is a hexanoic acid lactone that plays a crucial role in the biosynthesis of L-ascorbic acid (vitamin C) in many organisms. It is a carbohydrate-based lactone and is known for its involvement in various biochemical pathways, particularly in the synthesis of vitamin C in animals .
Mechanism of Action
Target of Action
D-Gulono-1,4-lactone, also known as D-(-)-Gulonic acid gamma-lactone, is primarily targeted by the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8), which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .
Mode of Action
The compound interacts with its target enzyme, L-gulono-1,4-lactone oxidoreductase, serving as a substrate. The enzyme catalyzes the oxidation of this compound to L-ascorbic acid (vitamin C), a crucial antioxidant in the body .
Result of Action
The primary result of the action of this compound is the production of L-ascorbic acid (vitamin C), an essential antioxidant in the body. Vitamin C plays a vital role in various biological functions, including collagen synthesis, wound healing, and the immune response .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, in the floral nectar of Mucuna sempervirens, a L-gulono-1,4-lactone oxidase-like protein was found to have weak oxidase activity with this compound as a substrate, suggesting a role in hydrogen peroxide generation in nectar . .
Biochemical Analysis
Biochemical Properties
D-Gulono-1,4-lactone is involved in the final step of vitamin C biosynthesis, which consistently involves an oxidation reaction carried out by the aldonolactone oxidoreductases . This compound is converted into L-ascorbic acid by L-gulono-1,4-lactone oxidase (GULO) in animals . The enzyme GULO, along with others like ALO and GalDH, oxidizes the C2 carbon atom of their monosaccharide substrates, thereby generating the characteristic redox-reactive C2-C3 double bond of L-ascorbic acid and its analogs .
Cellular Effects
In cellular processes, this compound plays a crucial role in the production of ascorbic acid, which is a powerful antioxidant and co-substrate for many redox enzymes involved in a range of processes from biosynthesis of collagen, carnitine, and neurotransmitters to chromatin modification . In transgenic tobacco cells overexpressing AtGulLO2, 3, or 5, the levels of total ascorbic acid were significantly increased as compared with those in control cells .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to L-ascorbic acid by the enzyme GULO . This process involves the oxidation of the C2 carbon atom of this compound, generating the redox-reactive C2-C3 double bond of L-ascorbic acid . A flavin-interacting amino acid modulates the reactivity with the electron acceptors, including oxygen, and determines whether an enzyme functions as an oxidase or a dehydrogenase .
Metabolic Pathways
This compound is involved in the biosynthesis of ascorbic acid, typically using a sugar-phosphate as the biosynthetic precursor . This compound is converted into L-ascorbic acid by the enzyme GULO, which is the final step in the biosynthesis of ascorbic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Gulono-1,4-lactone can be synthesized through several methods:
Selective Anomeric Oxidation: This method involves the oxidation of unprotected aldoses with bromine, leading to the formation of the lactone.
Dehydrogenation of Alditols and Aldoses: This process is catalyzed by a transition metal complex in the presence of a hydrogen acceptor.
Oxidation Protocols: Protected aldoses with a free anomeric hydroxyl group can be converted into aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems.
Industrial Production Methods: Industrial production of this compound often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts, such as Pd/C, Au/C, or a combination of Bi-Pd/C .
Types of Reactions:
Oxidation: this compound undergoes oxidation to form L-ascorbic acid.
Reduction: The compound can be reduced to form various derivatives, such as 2,6-dibromo-2,6-dideoxy-D-alditol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and chromium (VI) reagents.
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Major Products:
L-ascorbic acid: The primary product of the oxidation of this compound.
2,6-dibromo-2,6-dideoxy-D-alditol: A product formed through reduction.
Scientific Research Applications
D-Gulono-1,4-lactone has a wide range of applications in scientific research:
Comparison with Similar Compounds
D-Gluconic acid-1,4-lactone: Another carbohydrate-based lactone with similar properties.
L-Galactono-1,4-lactone: Involved in the biosynthesis of vitamin C in plants.
D-Glucuronic acid: A related compound used in various biochemical pathways.
Uniqueness: D-Gulono-1,4-lactone is unique due to its specific role in the biosynthesis of L-ascorbic acid in animals. Unlike other similar compounds, it is directly involved in the final step of vitamin C synthesis, making it a critical component in maintaining antioxidant defenses and overall health .
Properties
IUPAC Name |
(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-LECHCGJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036177 | |
| Record name | D-Gulonic acid γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6322-07-2, 3327-64-8 | |
| Record name | D-Gulono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6322-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gulonolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulono-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulonic acid γ-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001036177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gulono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes D-Gulono-1,4-lactone a valuable starting material in organic synthesis?
A1: this compound possesses a unique structure with multiple reactive sites, making it amenable to various chemical transformations. This versatility allows chemists to leverage it for synthesizing diverse and complex molecules, including other sugar derivatives, heterocycles, and natural product analogs. For instance, it serves as a key precursor in the synthesis of L-arabinose-5-C14 [] and has been used to synthesize seven and eight-carbon sugar derivatives [].
Q2: Are there any specific examples of how this compound has been utilized for synthesizing biologically relevant molecules?
A2: Yes, several research articles showcase the application of this compound in preparing biologically relevant molecules. For instance:
- Synthesis of L-Arabinose-5-C14: A multi-step synthesis employed this compound as a starting point to produce the radiolabeled sugar L-arabinose-5-C14, a valuable tool in biochemical studies [].
- Polycyclic Halichondrin C1-C14 Fragment: Researchers utilized a this compound-derived intermediate in the synthesis of a complex polycyclic fragment found in halichondrin B, a potent anticancer marine natural product [, ]. This highlights its utility in accessing complex structures with potential medicinal applications.
- Novel Boron Neutron Capture Candidates: this compound reacts with monolithiated 1,7-dicarba-closo-dodecaborane(12) to yield novel boron-containing sugar derivatives, which may find application in boron neutron capture therapy [].
- Aldopentono-1,4-thiolactones: this compound serves as a precursor for synthesizing both 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone [, ], demonstrating its versatility in accessing different thiolactone diastereomers.
Q3: The synthesis of 2-C-cyano-2-deoxy-sugars is a significant area of carbohydrate chemistry. Has this compound been explored in this context?
A3: While this compound itself has not been directly used to synthesize 2-C-cyano-2-deoxy-sugars, its close derivative, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone, has been investigated []. The reaction with tosylmethyl isocyanide, aimed at forming pentofuranosyl cyanides, yielded unexpected products, highlighting the complex reactivity of these systems and offering insights for further synthetic exploration.
Q4: The research mentions the preparation of 3-amino-2,3-dideoxyhexonic acids. What is the role of this compound in their synthesis?
A4: this compound serves as a crucial starting material for synthesizing 2,3-aziridino-2,3-dideoxyhexonamides, which can be further converted into 3-amino-2,3-dideoxyhexonic acids []. This synthetic route highlights the use of this compound in accessing valuable amino sugar derivatives.
Q5: Beyond specific synthetic applications, what other research areas involve this compound?
A5: this compound's utility extends to:
- Enzyme Studies: Research investigates D-arabinono-1,4-lactone oxidase, an enzyme involved in D-erythroascorbic acid biosynthesis, using this compound as a competitive inhibitor []. This aids in understanding the enzyme's mechanism and potential applications in biotechnology.
- Development of New Synthetic Methodologies: The molecule's structural features make it a suitable substrate for exploring new synthetic methods. For example, research describes the preparation of enantiomerically pure substituted morpholines from this compound [, ], showcasing its potential in developing novel synthetic strategies.
Q6: Is there any information available on the physicochemical properties of this compound?
A6: While the provided research primarily focuses on synthetic applications, some information on the structure and properties of this compound and its derivatives can be gleaned. For instance:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

